Stearoxypropyltrimonium chloride

Description

Properties

IUPAC Name |

trimethyl(3-octadecoxypropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25(2,3)4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGAJHYFGBHHRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

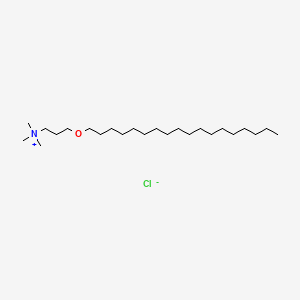

CCCCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177878 | |

| Record name | Stearoxypropyltrimonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-71-4 | |

| Record name | Stearoxypropyltrimonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoxypropyltrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearoxypropyltrimonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyl-3-(octadecyloxy)propan-1-ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROXYPROPYLTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC1M3R2X4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Principles in Stearoxypropyltrimonium Chloride Production

Advanced Synthetic Pathways for Stearoxypropyltrimonium Chloride and its Analogues

The synthesis of this compound, which has the chemical structure of a trimethyl ammonium (B1175870) group linked to a stearyl group via a propyl ether linkage, typically follows a multi-step route. The core of the synthesis involves the formation of an ether bond and the subsequent quaternization of a tertiary amine.

A plausible and common synthetic route involves two primary stages:

Formation of the Tertiary Amine Intermediate : This step creates the backbone of the molecule, combining the long-chain fatty alcohol (stearyl alcohol) with an amine-containing propyl group. This is typically achieved through an etherification reaction. For instance, stearyl alcohol can be reacted with a functionalized propane (B168953) derivative, like 3-chloropropylamine, which is then further alkylated to a tertiary amine.

Quaternization : The tertiary amine intermediate is then reacted with a methylating agent, such as methyl chloride, to form the final quaternary ammonium salt. This classic nucleophilic substitution reaction is known as the Menschutkin reaction. atamankimya.com

Etherification Mechanisms in Quaternary Ammonium Compound Synthesis

The formation of the ether linkage (stearoxypropyl-) is a critical step in the synthesis. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. In the context of this compound synthesis, this could involve:

Step 1 : Deprotonation of stearyl alcohol (C18H37OH) with a strong base (like sodium hydride) to form the stearyl alkoxide (C18H37O-Na+).

Step 2 : Nucleophilic attack of the stearyl alkoxide on a substrate like 3-chloro-N,N-dimethylpropan-1-amine. The chloride ion acts as the leaving group, resulting in the formation of the tertiary amine intermediate, N,N-dimethyl-3-(stearyloxy)propan-1-amine.

Alternatively, syntheses can be designed where the hydroxyl group is part of the amine-containing reactant. Novel quaternary amine ether lipids have been synthesized where a positively charged quaternary amine is attached to a glycerol (B35011) backbone or at the end of an alkoxy chain. mdpi.com Another approach involves reacting a fatty acid derivative with an amine containing a hydroxyl group, followed by quaternization.

Investigation of Alkylation Reactions for Targeted Structural Architectures

Alkylation is fundamental to building the final quaternary ammonium structure. neutronco.com The most crucial alkylation is the final quaternization step, a type of SN2 reaction known as the Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reacting it with an alkyl halide. atamankimya.com

For this compound, the tertiary amine intermediate, N,N-dimethyl-3-(stearyloxy)propan-1-amine, is alkylated using methyl chloride (CH3Cl). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of methyl chloride, displacing the chloride ion and forming the desired quaternary ammonium cation. The displaced chloride ion then becomes the counter-ion.

The choice of alkylating agent and reaction conditions allows for the creation of diverse structural architectures in cationic surfactants. google.com For example, using different alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride) in the quaternization step would result in different quaternary ammonium compounds with varied properties. Similarly, starting with different fatty alcohols would alter the length of the hydrophobic tail. The synthesis of various cationic surfactants, such as N-Benzyl-N,N-dimethylmyristyl-1-aminium chloride, demonstrates the versatility of these alkylation reactions. researchgate.net

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Phase-Transfer Catalysis (PTC) : In reactions involving immiscible reactants, such as an aqueous solution and an organic substrate, phase-transfer catalysts are essential. Quaternary ammonium salts themselves are excellent phase-transfer catalysts. They work by transporting a reactant (often an anion) from the aqueous phase to the organic phase where the reaction occurs. This technique can be crucial in the etherification step, facilitating the reaction between the alkoxide and the alkyl halide.

Base Catalysis : The initial deprotonation of the alcohol in the etherification step is catalyzed by a strong base. In industrial settings, more cost-effective and manageable bases like sodium hydroxide (B78521) are often used in conjunction with a phase-transfer catalyst.

Acid Catalysis : While less common for the main pathway, acid catalysis can be employed in alternative synthetic routes, such as the esterification of a fatty acid with a hydroxyl-containing amine, which might then be quaternized.

Ionic Liquids : Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH), have emerged as efficient and recyclable catalysts for similar organic syntheses. researchgate.net They can act as both the catalyst and the reaction medium, simplifying workup and reducing waste. researchgate.net

The table below summarizes different catalytic approaches used in the synthesis of quaternary ammonium compounds.

| Catalyst Type | Role in Synthesis | Example | Benefits |

| Phase-Transfer Catalyst | Facilitates reaction between immiscible phases | Benzyl tributyl ammonium chloride | Increases reaction rate, enables use of cheaper inorganic bases. |

| Strong Base | Deprotonation of alcohol for etherification | Sodium Hydroxide (with PTC) | Cost-effective, drives reaction forward. |

| Basic Ionic Liquid | Acts as catalyst and solvent | [bmim]OH | High efficiency, recyclability, reduced waste streams. researchgate.net |

| Metal Catalysts | Used in specific C-H activation routes | Palladium (Pd/C) | High atom economy, though can be costly and require removal. google.com |

Process Optimization in this compound Synthesis

Optimizing the manufacturing process is key to ensuring high product purity, maximizing yield, and minimizing costs and environmental impact. This involves a detailed study of various reaction parameters and the design of appropriate reactor systems for large-scale production.

Parametric Studies on Reaction Conditions (e.g., Temperature, pH, Solvent Systems)

The conditions under which the synthesis is performed have a significant impact on the outcome.

Temperature : Both the etherification and quaternization steps are temperature-sensitive. The Menschutkin reaction, for instance, is typically conducted at elevated temperatures, often between 50 to 100°C, to ensure a reasonable reaction rate. atamankimya.com However, excessively high temperatures can lead to side reactions and degradation of the product. For example, in a related synthesis of stearoyl chloride, the reaction temperature is carefully controlled, first at 0-5°C during the addition of thionyl chloride, and then raised to 85-95°C for the reflux reaction. google.com

pH : The pH of the reaction medium is critical, especially during the etherification step. A basic pH is required to generate the alkoxide for the Williamson ether synthesis. In the synthesis of a similar compound, 3-chloro-2-hydroxypropyl-trimethylammonium chloride, the pH is maintained between 7.5 and 8.0. researchgate.net Careful control is necessary to prevent side reactions, such as the hydrolysis of the alkyl halide.

Solvent Systems : The choice of solvent is crucial for SN2 reactions like quaternization. Polar aprotic solvents such as chloroform, acetonitrile (B52724), or acetone (B3395972) are often used because they can solvate the cation, leaving the anion more reactive, thus accelerating the reaction. atamankimya.com The solvent choice also depends on the solubility of the reactants and the desired reaction temperature.

The following table outlines typical ranges for key reaction parameters in the synthesis of related quaternary ammonium salts.

| Parameter | Typical Range | Rationale | Potential Issues |

| Temperature | 50 - 100 °C | To overcome activation energy and ensure a practical reaction rate. | Side reactions, product degradation, increased energy costs. |

| pH | 7.5 - 11.0 | To facilitate deprotonation (basic) or stabilize reactants. | Unwanted hydrolysis, promotion of elimination reactions. researchgate.net |

| Solvent | Polar Aprotic (e.g., Chloroform, Acetonitrile) | Stabilizes the transition state in SN2 reactions, increasing the rate. atamankimya.com | Difficult to remove, environmental concerns, cost. |

| Reactant Molar Ratio | Slight excess of alkylating agent | Drives the reaction to completion. | Complicates purification, increases cost. |

Reactor Design and Engineering Considerations for Scalable Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful chemical engineering and reactor design.

Reactor Type : Batch or semi-batch reactors are commonly used for the production of specialty chemicals like cationic surfactants. neutronco.com These allow for flexible production schedules and careful control over reaction conditions. For continuous processes, especially in the sulfonation steps for other surfactants, multitube falling-film reactors are employed for their excellent heat and mass transfer characteristics. neutronco.com

Material of Construction : The reactor must be constructed from materials that can withstand the corrosive nature of the reactants and catalysts used, such as halides and basic solutions, over a range of temperatures and pressures. Glass-lined steel or stainless steel reactors are common choices.

Mixing and Mass Transfer : Efficient mixing is critical to ensure homogeneity and maximize contact between reactants, especially in heterogeneous systems. The design of the agitator (impeller type, speed) is a key parameter to prevent localized "hot spots" and ensure uniform temperature distribution.

Heat Management : Both the etherification and quaternization reactions are often exothermic. An efficient heat removal system, such as a reactor jacket or internal cooling coils, is essential to maintain the optimal reaction temperature and prevent thermal runaway. researchgate.net

Downstream Processing and Purification Methodologies Research

Following the synthesis of this compound and related quaternary ammonium compounds (QACs), downstream processing is crucial to isolate and purify the final product, removing unreacted starting materials, by-products, and solvents. Research in this area focuses on developing efficient and scalable purification techniques.

Common methodologies include:

Filtration and Crystallization: A primary method for purifying QACs involves precipitation and filtration. For instance, a method for purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride, a structurally similar compound, involves creating a concentrated aqueous slurry and then adding a water-miscible alcohol (with 3 to 4 carbon atoms) to precipitate the desired product, which is then collected by filtration. googleapis.com The collected solids can be washed further with a non-solvent to remove residual impurities. googleapis.com

Solvent Washing/Extraction: Crude QAC products can be washed with solvents like ether to remove unreacted reagents. tsijournals.com In some processes, a two-phase system is formed, allowing for the separation and removal of the catalyst and by-products which may be dissolved in a separate phase. google.com

Chromatography: Column chromatography using adsorbents like silica (B1680970) gel is a common laboratory and industrial technique for purifying organic compounds. acgpubs.orgresearchgate.net It is effective in separating the target QAC from impurities based on differences in polarity and affinity for the stationary phase. acgpubs.orgrsc.org

Distillation/Evaporation: Vacuum distillation is frequently employed to remove water or other solvents from the reaction mixture, concentrating the product and leading to the creation of a slurry from which the pure compound can be crystallized. googleapis.com This method is particularly useful for removing volatile solvents and unreacted starting materials. acgpubs.orggoogle.com

Adsorption: Activated carbon and molecular sieves have been traditionally used to adsorb and remove specific impurities, such as residual trimethylammonium hydrochloride, which can cause odor and decrease the product's commercial value. google.com

Research continues to optimize these methods to improve yield, purity, and cost-effectiveness while minimizing solvent use and waste generation.

Table 1: Overview of Purification Methodologies for Quaternary Ammonium Compounds

| Methodology | Description | Key Research Findings | Citations |

|---|---|---|---|

| Crystallization/Precipitation | Inducing the formation of solid crystals from a solution to separate the desired product. | A water-alcohol slurry can be used to selectively precipitate 3-chloro-2-hydroxypropyl trialkylammonium chloride, leaving impurities in the solution. | googleapis.com |

| Solvent Extraction | Using solvents to selectively dissolve and remove impurities from the crude product. | Washing with ether can remove unreacted halides; phase separation can remove catalyst adducts. | tsijournals.comgoogle.com |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a solid stationary phase. | Filtering through a pad of silica gel effectively removes ruthenium catalyst residues from QACs synthesized via olefin metathesis. | rsc.org |

| Vacuum Distillation | Removing solvents or volatile components at reduced pressure and lower temperatures. | Water can be removed from the aqueous reaction product by vacuum distillation at temperatures below 50°C to produce a concentrated slurry. | googleapis.com |

| Adsorption | Using solid materials with high surface area to trap and remove impurities. | Activated carbon and molecular sieves are used to remove residual reactants like trimethylammonium hydrochloride. | google.com |

Integration of Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to design more environmentally friendly processes. The synthesis of this compound and other QACs is an area where these principles are being actively applied to reduce environmental impact. rsc.orgmdpi.com

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic syntheses often rely on volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks.

Research in QAC synthesis has explored several alternatives:

Solvent-Free Reactions: A significant advancement is the development of solvent-free reaction protocols. acgpubs.orgresearchgate.net These reactions can be conducted using thermal energy (hot air oven) or microwave irradiation, eliminating the need for a solvent medium entirely. researchgate.net This approach is often described as the most environmentally benign option. acgpubs.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Research has demonstrated the feasibility of conducting certain QAC synthesis steps, such as olefin metathesis, in water-methanol mixtures. rsc.org

Ionic Liquids: Although not a primary solvent, some QACs, like tetrabutylammonium (B224687) bromide (TBAB), can act as ionic liquids themselves, facilitating reactions without the need for additional solvents. wikipedia.org

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. High atom economy means less waste is generated.

Strategies to improve reaction efficiency in QAC synthesis include:

Catalyst Optimization: The use of highly efficient catalysts can enable reactions to proceed quickly and with high yields under milder conditions. For example, novel ruthenium-based catalysts have been developed for metathesis reactions in QAC synthesis that lead to high conversions and products with very low levels of metal contamination. rsc.org

Process Optimization: Achieving high product yields in short reaction times is a key goal. Solvent-free methods have been shown to produce good to excellent yields in significantly reduced reaction times compared to conventional methods. researchgate.net

The shift from petrochemical-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. The structure of this compound lends itself to the use of sustainable raw materials.

Natural Fats and Oils: The "stearoxy" portion of the molecule is derived from stearic acid, a fatty acid commonly found in animal and vegetable fats. Research has demonstrated the synthesis of QACs from natural materials like tallow (B1178427) and coconut oil. tsijournals.com These oils are hydrolyzed to yield fatty acids, which are then converted into the desired surfactant. tsijournals.com

Bio-based Alcohols: Fatty alcohols derived from natural products are used as key reagents in the synthesis of certain cleavable surfactants, which are designed to be more biodegradable. nih.gov The synthesis of stearoyl chloride, a potential precursor, begins with stearic acid. google.com

Table 2: Examples of Sustainable Feedstocks for QAC Synthesis

| Feedstock | Type | Relevant Precursor | Research Context | Citations |

|---|---|---|---|---|

| Tallow & Coconut Oil | Natural Triglycerides | Fatty Acids | Direct synthesis of QACs from amides prepared from these natural oils. | tsijournals.com |

| Stearic Acid | Fatty Acid | Stearoyl Chloride, Stearyl Alcohol | A primary, often bio-derived, starting material for the hydrophobic tail of the surfactant. | google.com |

| Fatty Alcohols (C8-C16) | Bio-based Alcohols | Alkyl Chloroformates | Used as reagents for synthesizing novel, more degradable cleavable surfactants. | nih.gov |

Traditional synthesis routes for QACs can generate significant amounts of unwanted by-products and waste streams, which can be challenging and costly to manage. googleapis.com Green chemistry seeks to minimize waste at its source.

Key strategies include:

Regioselective Reactions: Developing reactions that are highly selective, yielding the desired isomer and minimizing the formation of side products. Solvent-free bromination reactions using quaternary ammonium tribromides have been reported to be highly regioselective. acgpubs.orgresearchgate.net

Waste Treatment: For unavoidable by-products, methods are being developed for their removal or neutralization. For example, sodium hypochlorite (B82951) can be used to treat colored impurities in QAC solutions, improving the final product quality. google.comgoogle.com Similarly, unreacted trimethylammonium hydrochloride can be removed by adding sodium hypochlorite or caustic soda. google.com

Chloride Management: The chloride content in industrial waste streams is a concern. Research into chloride removal from waste products like fly ash using water washing provides a model for managing chloride waste from chemical production. researchgate.net Chemical modification of chlorine-containing waste polymers like PVC is another area of research aimed at waste valorization. researchgate.net

Catalyst Recycling: The ability to easily separate and reuse catalysts is a significant advantage. The design of catalysts containing polar groups, such as a quaternary ammonium group, can facilitate their separation from the nonpolar product by filtration through silica gel, allowing for potential recycling. rsc.orgwikipedia.org

Interfacial and Colloidal Science of Stearoxypropyltrimonium Chloride

Surface Adsorption Mechanisms at Solid-Liquid and Air-Liquid Interfaces

The adsorption of quaternary ammonium (B1175870) compounds like stearoxypropyltrimonium chloride onto surfaces is primarily governed by two fundamental forces: electrostatic attraction and hydrophobic interactions.

Electrostatic Interactions : On negatively charged surfaces, such as silica (B1680970), clays, and many textile fibers in aqueous media, the positively charged quaternary ammonium headgroup of this compound is strongly attracted to the surface. bibliotekanauki.pl This electrostatic attraction is often the initial and dominant mechanism driving adsorption, leading to charge neutralization at the surface. bibliotekanauki.pl Studies on similar QACs have shown that this interaction is a key reason for their rapid and extensive accumulation on solids like aquatic sediments and activated sludge. scirp.orgacs.org Density Functional Theory (DFT) calculations on the adsorption of various QACs on α-quartz surfaces have confirmed that electrostatic attraction is the dominant force, more significant than other potential interactions like hydrogen bonding. bibliotekanauki.pl

Hydrophobic Interactions : Once initial adsorption via electrostatic forces occurs, the long, nonpolar stearyl (C18) hydrocarbon tails of the this compound molecules can interact with each other. This association is driven by the hydrophobic effect, where the hydrocarbon chains aggregate to minimize their contact with water. This can lead to the formation of surfactant aggregates, sometimes called hemimicelles or admicelles, on the solid surface. researchgate.net These interactions become particularly significant as the surfactant concentration increases towards and beyond the critical micelle concentration (CMC). researchgate.net The hydrophobic nature of the stearyl chain also promotes adsorption onto nonpolar, hydrophobic surfaces like polystyrene, where van der Waals forces between the alkyl chain and the surface play a more direct role. researchgate.net

The balance between these two forces dictates the orientation and packing of the surfactant molecules at the interface. On hydrophilic, negatively charged surfaces, the molecule typically adsorbs with its cationic headgroup attached to the surface and its hydrophobic tail oriented towards the bulk aqueous phase.

The process of forming an adsorbed layer of this compound at an interface is a dynamic one, typically occurring rapidly. Studies on other QACs, such as tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA), on activated sludge show that adsorption equilibrium can be reached quickly, often within two hours. scirp.org The initial rate of adsorption is high, driven by the strong electrostatic attraction to available sites on the surface. scirp.org

The structure of the adsorbed layer evolves with increasing surfactant concentration.

At very low concentrations, individual surfactant cations adsorb via electrostatic attraction.

As concentration increases, hydrophobic interactions between the adsorbed alkyl chains lead to the formation of surface aggregates (hemimicelles). researchgate.net

Near and above the CMC, a complete bilayer can form on charged surfaces. The first layer neutralizes the surface charge with headgroups facing the surface, and the second layer orients with headgroups facing the aqueous phase, rendering the surface hydrophobic and then hydrophilic again, respectively.

The structure of these adsorbed layers can be influenced by factors such as the length of the alkyl chain. For instance, DFT studies have shown that for QACs, the adsorption energy can increase with the length of the carbon chain. bibliotekanauki.pl

To quantitatively describe the adsorption process of surfactants like this compound, various models for isotherms and kinetics are employed.

Adsorption Isotherms : An adsorption isotherm describes the relationship between the amount of surfactant adsorbed on a surface and its equilibrium concentration in the solution at a constant temperature. researchgate.net For QACs, the Langmuir and Freundlich isotherm models are commonly used. scirp.org

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.

Studies on C14BDMA have shown that both models can effectively describe the equilibrium partitioning data. scirp.org In some cases involving QACs, 'S' shaped adsorption isotherms are observed, which can indicate cooperative adsorption and the formation of surface aggregates. researchgate.net

Adsorption Kinetics : Kinetic models describe the rate of solute uptake at the solid-solution interface. For the adsorption of QACs, the pseudo-second-order kinetic model has been found to be very effective. scirp.org This model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate. Research on C14BDMA adsorption onto activated sludge demonstrated that the kinetics were best described by the pseudo-second-order model. scirp.org

Table 1: Common Adsorption Models for Quaternary Ammonium Compounds

| Model Type | Model Name | Description | Applicability to QACs |

|---|---|---|---|

| Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. | Often used to model QAC adsorption on various solids. scirp.org |

| Isotherm | Freundlich | Empirical model for adsorption on heterogeneous surfaces. | Can effectively describe QAC adsorption, especially on environmental solids like sediments. scirp.orgresearchgate.net |

| Kinetics | Pseudo-second-order | Assumes the rate-limiting step is chemisorption. | Found to accurately describe the adsorption rate of QACs onto activated sludge. scirp.org |

Micellization and Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

In solution, surfactant molecules like this compound can spontaneously self-assemble into organized structures known as micelles. This process, called micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in various physical properties of the surfactant solution as a function of concentration. At the CMC, there are abrupt changes in properties such as surface tension, conductivity, and the ability to solubilize dyes.

Common methods for determining the CMC of cationic surfactants include:

Tensiometry : Surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Conductivity : For ionic surfactants, the molar conductivity of the solution changes at the CMC due to the binding of counterions to the micelle and the lower mobility of the micellar aggregate compared to free monomers. acs.orgresearchgate.net

Fluorescence Spectroscopy : Using fluorescent probes, the change in the probe's microenvironment upon incorporation into the hydrophobic micelle core can be detected. researchgate.net

Potentiometry : This method can be used to monitor the activity of free surfactant ions or counterions, which changes at the CMC. nih.gov

The CMC value is influenced by the surfactant's structure (e.g., a longer hydrophobic chain generally leads to a lower CMC) and external factors like temperature and the presence of electrolytes. acs.org Gemini surfactants, which have two hydrophobic tails and two hydrophilic head groups, are noted for having an unusually low critical micelle concentration. google.comgoogle.comjustia.com

Above the CMC, this compound molecules aggregate to form micelles where the hydrophobic stearyl tails form a core, shielded from the aqueous environment, and the hydrophilic quaternary ammonium headgroups form a charged outer corona that interacts with water and counterions. libretexts.org

The structure of these aggregates can vary. While often assumed to be spherical, the shape and size can be influenced by factors like surfactant concentration, temperature, ionic strength, and the nature of the counterion. nih.govlibretexts.org For example, an increase in the alkyl chain length of some cationic surfactants can lead to an increase in micelle size. nih.gov

Techniques used to characterize micellar structures include:

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) : These powerful techniques provide detailed information about the size, shape, and aggregation number (the number of surfactant molecules in a single micelle) of the aggregates. researchgate.net

Nuclear Magnetic Resonance (NMR) : Techniques like Pulsed-Field Gradient (PFG) NMR or Diffusion-Ordered Spectroscopy (DOSY) can measure the self-diffusion coefficients of the surfactant molecules, which differ significantly between the monomeric and micellar states, allowing for structural insights. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) and Fluorescence Quenching : These spectroscopic methods can provide information about the micellar microenvironment and aggregation numbers. researchgate.net

For ionic surfactants, a significant fraction of the counterions (in this case, chloride) become associated with the micelle surface in what is known as the Stern layer, partially neutralizing the charge of the headgroups. libretexts.org The degree of counterion binding is another important parameter characterizing the micelle, which can be estimated from conductivity measurements. acs.org

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| Tetradecyl benzyl dimethyl ammonium chloride |

| α-quartz |

Thermodynamic Analysis of Self-Assembly Processes

The self-assembly of surfactants in solution is a thermodynamically driven process leading to the formation of aggregates known as micelles. For cationic surfactants like this compound, this process is influenced by the hydrophobic interactions of the long alkyl (stearoxypropyl) chain and the electrostatic interactions of the quaternary ammonium head group.

While specific thermodynamic data for this compound is not extensively available in peer-reviewed literature, the behavior of structurally similar long-chain quaternary ammonium compounds with ether linkages provides valuable insights. The presence of an ether linkage in the hydrophobic tail can influence the thermodynamics of micellization. Studies on analogous compounds show that the introduction of polar functional groups, such as an ether group, can affect the standard enthalpies of micellization (ΔH°m) and the critical micelle concentration (CMC). acs.org Typically, the micellization process for cationic surfactants is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°m). This process is often entropy-driven at lower temperatures, with the hydrophobic effect playing a dominant role. nih.govgoogle.com

The thermodynamics of micellization for a homologous series of quaternary ammonium chlorides have been studied, revealing that the process can be endothermic at low temperatures and become exothermic at higher temperatures. acs.org The temperature at which the enthalpy of micellization is zero is often near room temperature for many cationic surfactants. acs.org

Table 1: General Thermodynamic Parameters for Cationic Surfactant Micellization

| Thermodynamic Parameter | Typical Sign/Value | Driving Force |

| ΔG°m (Gibbs Free Energy) | Negative | Spontaneous process |

| ΔH°m (Enthalpy) | Can be positive or negative | Can be endothermic or exothermic depending on temperature |

| ΔS°m (Entropy) | Positive | Increase in disorder of the system, mainly from the release of water molecules from the hydrophobic tail |

Note: This table represents generalized values for cationic surfactants and is intended for illustrative purposes.

Interactions with Biological and Polymeric Substrates

This compound is primarily utilized for its conditioning properties, which stem from its interaction with biological substrates like hair and skin. japanstore.plperflavory.com As a cationic surfactant, its positively charged headgroup is attracted to negatively charged surfaces. nih.gov

Research into Interfacial Dynamics with Biopolymeric Systems (e.g., Keratin)

Hair, especially when damaged, carries a net negative charge due to the deprotonation of amino acid residues in the keratin (B1170402) protein. The cationic headgroup of this compound electrostatically adsorbs onto the hair surface, forming a thin film. nih.gov This adsorption neutralizes the negative charges, reducing static electricity and fly-aways.

Studies on the Influence of Molecular Architecture on Substrate Affinity

The molecular architecture of this compound is key to its functionality. The presence of a long C18 (stearyl) chain provides significant hydrophobicity, which enhances its deposition and substantivity on surfaces like hair. The ether linkage within the propyl group can influence the flexibility and orientation of the hydrophobic tail at the interface, potentially affecting the packing density of the adsorbed layer.

Research on other surfactants has shown that the type of linkage (ether vs. ester) can affect thermodynamic features and the topological structure of monolayers at the air-water interface, which can be extrapolated to understand substrate interactions. rsc.org The distribution of hydrophobic mass along the surfactant molecule is also a critical factor in determining substrate affinity. acs.org

Elucidation of Lubricity and Conditioning Mechanisms at a Molecular Level

The conditioning and lubricity effects of this compound are a direct result of its adsorption onto the hair cuticle. The deposited film of surfactant molecules reduces the coefficient of friction between individual hair fibers, which manifests as improved detangling and reduced combing forces.

Rheological Properties and Viscosity Modification through Interfacial Interactions

This compound, as a surfactant, can significantly influence the rheological properties of the formulations in which it is included. It can contribute to the viscosity of products like hair conditioners and shampoos. google.comgoogle.comgoogle.com

Microstructure-Rheology Relationships in this compound Systems

In aqueous solutions above its critical micelle concentration, this compound forms micelles. The shape and packing of these micelles (e.g., spherical, worm-like) are dependent on factors such as concentration, temperature, and the presence of other ingredients like salts and fatty alcohols. These microstructural characteristics directly impact the macroscopic rheology of the solution.

For instance, the formation of elongated, worm-like micelles can lead to a significant increase in viscosity due to their entanglement. In structured surfactant systems, which may include cationic co-surfactants like this compound, an ordered liquid crystal phase can form, imparting a yield stress to the formulation. google.com This means the product will not flow until a certain amount of force is applied, which is desirable for products that need to stay in place upon application.

Impact of Concentration and Environmental Factors on Viscoelastic Behavior

The viscoelastic characteristics of solutions containing this compound, a cationic surfactant, are governed by the intricate interplay of its constituent molecules. These interactions are highly susceptible to alterations in concentration and environmental variables, including temperature and the presence of co-solutes. Although specific, detailed experimental data for this compound is not extensively documented in publicly available scientific literature, the established principles that govern the behavior of analogous cationic surfactants and polymer solutions offer a robust framework for predicting its properties.

Impact of Concentration:

The concentration of this compound is a pivotal factor in determining the rheological profile of a solution. At dilute concentrations, below the critical micelle concentration (CMC), the surfactant molecules typically exist as individual entities or small, spherical micelles. In this state, the solution generally exhibits Newtonian fluid behavior, characterized by low viscosity.

Upon exceeding the CMC, a significant transformation in the solution's properties can occur. The spherical micelles may undergo a morphological transition to form elongated, worm-like or thread-like structures. The entanglement of these lengthy micelles establishes a transient, three-dimensional network throughout the solution. This structural change is responsible for a marked increase in viscosity and the emergence of pronounced viscoelastic properties. This phenomenon is a well-documented characteristic of many surfactant systems. For instance, research on other cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), has demonstrated a dramatic rise in zero-shear viscosity with increasing concentration, which is attributed to the formation and entanglement of wormlike micelles. aip.org It is therefore highly probable that this compound exhibits a similar concentration-dependent shift from a low-viscosity, Newtonian fluid to a highly viscoelastic, shear-thinning fluid.

Further increments in concentration can lead to the formation of more ordered and complex structures, such as liquid crystalline phases, each possessing a unique and distinct rheological signature. The precise concentrations at which these structural transitions occur are specific to this compound and the particular composition of the formulation.

Impact of Environmental Factors:

Temperature: Temperature is a critical parameter influencing the viscosity of surfactant solutions. Generally, an elevation in temperature results in a decrease in viscosity. researchgate.netnih.gov This is a consequence of the increased thermal energy of the molecules, which enhances their mobility and can disrupt the entangled micellar network, leading to a more fluid state. In some surfactant systems, temperature variations can also trigger phase transitions, causing further modifications to the rheological behavior.

Presence of Salts and Other Surfactants: The addition of electrolytes (salts) or other surface-active agents can profoundly modulate the viscoelasticity of this compound solutions. The ions from the salt can shield the electrostatic repulsion between the positively charged headgroups of the surfactant molecules. This reduction in repulsion facilitates the growth of micelles into larger, more elongated structures, thereby enhancing the viscoelasticity of the solution. The magnitude of this effect is dependent on the specific type and concentration of the salt. rsc.orgicm.edu.pl In a similar manner, interactions with other surfactants, such as anionic or non-ionic types, can result in either synergistic or antagonistic effects on the solution's viscosity and viscoelastic properties, owing to the formation of mixed micelles with varying shapes, sizes, and packing parameters. rsc.org

To illustrate the typical effect of concentration and temperature on the viscosity of surfactant solutions, the following hypothetical data table is presented, based on general observations for similar cationic surfactants.

| Concentration (wt%) | Temperature (°C) | Apparent Viscosity (mPa·s) |

| 1 | 25 | 50 |

| 1 | 40 | 30 |

| 5 | 25 | 500 |

| 5 | 40 | 300 |

| 10 | 25 | 5000 |

| 10 | 40 | 3500 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Development of Predictive Rheological Models

To quantitatively describe and forecast the flow behavior of viscoelastic formulations containing this compound, a variety of mathematical rheological models can be utilized. The selection of an appropriate model is contingent upon the specific rheological characteristics of the fluid and its response to applied shear stress. While predictive models specifically parameterized for this compound are not found in the reviewed literature, models that are commonly and successfully applied to other viscoelastic surfactant and polymer solutions are considered relevant.

For fluids that exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, several models are frequently employed:

Power-Law Model: This is a relatively simple, two-parameter model that can effectively describe the non-Newtonian behavior of many fluids over a defined range of shear rates.

Bingham Plastic Model: This model is suitable for materials that possess a yield stress. Such materials behave as a rigid solid at low stress levels and only begin to flow like a viscous fluid once the applied stress surpasses this yield value.

Casson Model: The Casson model is also used for fluids exhibiting a yield stress and is often applied to systems containing suspended particles or aggregated structures, which can be analogous to the micellar networks in concentrated surfactant solutions. Recent studies have demonstrated the utility of the Casson model in accurately describing the rheology of complex fluid systems. acs.org

For the characterization of the viscoelastic properties, the Maxwell model provides a fundamental representation of linear viscoelasticity through a mechanical analogy of a spring and a dashpot arranged in series. However, to accurately capture the complex relaxation dynamics of entangled micellar networks, more sophisticated models, such as multi-mode Maxwell models, are often required. eolss.netresearchgate.net

The development of a robust and predictive rheological model for a specific formulation containing this compound would necessitate the acquisition of empirical rheological data. This is typically achieved using a rheometer to measure viscosity and viscoelastic moduli over a range of concentrations, temperatures, and shear rates. The experimental data can then be fitted to various mathematical models to identify the one that provides the most accurate description of the material's behavior. Furthermore, emerging methodologies, such as machine learning algorithms, are being investigated as powerful tools to predict the parameters of these rheological models based on a multitude of formulation and process variables, offering a promising avenue for future development. acs.org

Advanced Analytical and Spectroscopic Characterization of Stearoxypropyltrimonium Chloride

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and purity of Stearoxypropyltrimonium chloride. In a typical ¹H NMR spectrum, specific proton signals corresponding to the different parts of the molecule would be observed. For instance, the long stearoxy chain would produce a series of overlapping signals in the aliphatic region, while the protons of the propyl group and the methyl groups attached to the quaternary nitrogen would appear at distinct chemical shifts. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, confirming the molecule's structural integrity. The absence of unexpected signals is a key indicator of the compound's purity.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Terminal on Stearyl) | ~0.88 | Triplet |

| (CH₂)n (Stearyl Chain) | ~1.25 | Multiplet |

| O-CH₂ (Propyl) | ~3.4-3.6 | Triplet |

| N-CH₂ (Propyl) | ~3.2-3.4 | Multiplet |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The FTIR spectrum would exhibit specific absorption bands that correspond to the vibrational frequencies of different bonds.

Key expected vibrational bands include:

C-H stretching vibrations from the long alkyl (stearyl) chain, typically appearing in the 2850-2960 cm⁻¹ region.

C-O stretching vibration from the ether linkage, expected around 1100 cm⁻¹.

C-N stretching vibration associated with the quaternary ammonium (B1175870) group.

CH₂ and CH₃ bending vibrations , which occur in the 1375-1470 cm⁻¹ range.

Analysis of related compounds, such as terephthaloyl chloride, demonstrates the utility of FTIR in identifying key functional groups and confirming molecular structure through comparison with theoretical calculations. iosrjournals.orgresearchgate.net The study of tissue chloride using FTIR-ATR spectroscopy also highlights the technique's sensitivity to the presence of chloride ions. cqu.edu.au

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-O Stretch (Ether) | 1080 - 1150 | Strong |

| C-N Stretch (Quaternary Amine) | 900 - 970 | Medium-Weak |

| CH₂ Bending | 1450 - 1470 | Medium |

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which further corroborates its structure. The molecular formula of this compound is C₂₄H₅₂ClNO, with a molecular weight of approximately 406.13 g/mol . nih.govnih.gov

In a mass spectrum, the parent molecular ion [M]⁺ would be observed, corresponding to the cationic portion of the molecule, Stearoxypropyltrimonium. The chloride ion is not typically observed in positive ion mode mass spectrometry. The exact mass of the cation is 370.68 Da. nih.gov The fragmentation pattern would likely show characteristic losses of methyl groups and cleavage of the propyl chain, providing further structural information. For instance, the mass spectra of other quaternary ammonium compounds often show a base ion peak corresponding to a stable fragment. docbrown.info

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of cationic surfactants like this compound. rsc.org Reversed-phase HPLC, often with the use of an ion-pairing agent, is a common approach for separating quaternary ammonium compounds. rsc.org The long alkyl chain of this compound allows for good retention on a nonpolar stationary phase, such as a C18 column.

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.orgsielc.com Detection can be achieved using various detectors, including UV (if the molecule has a chromophore), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). thermofisher.com HPLC methods can be optimized for the separation of various cationic surfactants, enabling the identification and quantification of homologues and impurities. rsc.org

Table 3: Example HPLC Method Parameters for Cationic Surfactant Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min rsc.org |

| Detection | ESI-MS rsc.org or ELSD sielc.com |

While this compound itself is a non-volatile quaternary ammonium salt and therefore not directly amenable to standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for profiling volatile by-products and impurities that may be present in the commercial product. american.edu These could include residual starting materials or degradation products.

For the analysis of certain quaternary ammonium compounds, pyrolysis-GC-MS can be employed, where the compound is thermally degraded in the GC inlet to form volatile products that can be separated and identified. american.edu Another approach involves derivatization to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. rsc.org GC-MS is highly sensitive and provides excellent separation and identification of volatile organic compounds. nih.govmdpi.com The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane column, is crucial for achieving good separation of potential by-products. nih.gov

Ion Chromatography for Counter-Ion Determination

Ion Chromatography (IC) is a primary and highly effective method for the determination and quantification of the chloride counter-ion in this compound. thermofisher.comresearchgate.netchromatographyonline.com This technique is essential for confirming the salt form, determining purity, and ensuring the correct stoichiometry of the active ingredient in raw materials and final formulations. chromatographyonline.comshimadzu.com

The fundamental principle of IC for this application involves the separation of the chloride anion from the cationic quaternary ammonium species and any other ionic components in the sample matrix. wisc.edu A sample solution is introduced into the IC system, which typically consists of a guard column, a separator column, a suppressor, and a conductivity detector. wisc.edu

The separator column, an anion-exchange column, is the core of the separation. It is packed with a stationary phase resin containing fixed positive charges. As the eluent (a competing ionic solution, often a carbonate-bicarbonate buffer or a hydroxide (B78521) solution) carries the sample through the column, the negatively charged chloride ions are attracted to the stationary phase. thermofisher.com The strength of this interaction determines the retention time. By controlling the eluent composition and flow rate, chloride can be effectively separated from other non-retained or differently retained species.

Following separation, the eluent and the separated chloride ions pass through a suppressor. This device reduces the background conductivity of the eluent while enhancing the conductivity of the analyte (chloride), thereby significantly improving the signal-to-noise ratio and detection sensitivity. thermofisher.com Finally, the conductivity detector measures the electrical conductivity of the solution, which is proportional to the concentration of the chloride ion. nih.gov

For accurate quantification, a calibration curve is generated using standard solutions of known chloride concentrations. nih.gov The peak area of the chloride signal in the sample's chromatogram is then compared to this curve to determine its concentration. nih.gov Sample preparation may involve simple dilution with high-purity deionized water to bring the concentration within the linear range of the instrument. nih.govthermofisher.com

Table 1: Representative Ion Chromatography Parameters for Chloride Determination

| Parameter | Value/Type |

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |

| Anion Guard Column | e.g., Dionex IonPac™ AG18 |

| Anion Separator Column | e.g., Dionex IonPac™ AS18 |

| Eluent | 20-30 mM Potassium Hydroxide (KOH) |

| Eluent Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 25 µL |

| Detection | Suppressed Conductivity |

| Typical Retention Time for Cl⁻ | 4 - 6 minutes |

| Limit of Detection (LOD) | ~0.02 mg/L |

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument, columns, and sample matrix.

Advanced Microscopy and Surface Characterization Techniques

Microscopy and surface analysis techniques are indispensable for understanding how this compound functions in a formulation, particularly in hair care products where its primary role is to modify the hair surface.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the ultrastructure of cosmetic formulations and the effect of these formulations on substrates like hair.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of this compound, SEM is used to examine the surface of hair fibers before and after treatment with a conditioner containing the compound. nih.govresearchgate.net Untreated or damaged hair often shows raised, rough, and sometimes broken cuticle scales. nih.govmdpi.com After treatment, SEM micrographs can reveal a smoother, more uniform surface, demonstrating the deposition of the conditioning agent. nih.gov This deposited film, containing this compound, smooths the cuticle edges, reduces friction, and contributes to the perception of softness and manageability. nih.gov SEM can qualitatively assess the effectiveness of the deposition and the resulting morphological changes on the hair shaft. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) , in contrast, provides cross-sectional images, revealing the internal structure of a sample. For analyzing formulations, techniques like cryo-TEM are used to visualize the arrangement of surfactants in solution, such as the formation of lamellar phases or vesicles. These structures are critical for the stability and delivery of active ingredients in a conditioner. TEM can confirm the presence and morphology of these structures formed by this compound in conjunction with other components like fatty alcohols.

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging and the ability to measure forces at the molecular level. nih.gov It is exceptionally well-suited for characterizing the effects of conditioning agents like this compound on hair surfaces. researchgate.netmdpi.com

In imaging mode, AFM can generate three-dimensional topographical maps of the hair cuticle surface with much higher resolution than SEM. nih.gov This allows for the quantitative measurement of surface roughness. After treatment with a formulation containing this compound, a decrease in the average roughness (Ra) value is expected, providing quantitative evidence of the smoothing effect of the deposited film. scconline.org

In force spectroscopy mode, the AFM tip can be used to probe interfacial forces, such as adhesion and friction, between the tip and the hair surface. researchgate.net By functionalizing the AFM tip with specific chemical groups, it is possible to map the distribution of hydrophobic and ionic sites. scconline.org After treatment with the cationic this compound, a change in these forces is anticipated. Adhesion forces may change due to the neutralization of the negatively charged hair surface by the cationic headgroup of the molecule. Frictional forces are generally reduced, which correlates directly to the conditioning benefit of easier combing. researchgate.net

Table 2: Illustrative AFM Data for Hair Surface Treated with a this compound Conditioner

| Measurement Parameter | Virgin Hair (Control) | Treated Hair (Illustrative) |

| Average Roughness (Ra) | 15 - 30 nm | 5 - 10 nm |

| Root Mean Square Roughness (Rq) | 20 - 40 nm | 8 - 15 nm |

| Adhesion Force (nN) | 5 - 8 nN | 2 - 4 nN |

| Coefficient of Friction | 0.2 - 0.3 | 0.1 - 0.15 |

This table contains representative data based on typical findings for cationic hair conditioners and is for illustrative purposes only. Actual values are dependent on the specific formulation, hair type, and measurement conditions.

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystalline material. researchgate.net When an X-ray beam strikes a crystalline sample, it is diffracted into specific directions, producing a unique diffraction pattern of peaks at different angles (2θ). This pattern serves as a fingerprint for the crystalline phase, governed by Bragg's Law. mdpi.com

For this compound, powder X-ray diffraction (PXRD) would be used to analyze its solid-state structure. The resulting diffractogram would reveal whether the material is crystalline, amorphous, or semi-crystalline. A crystalline sample would produce a series of sharp, well-defined peaks, while an amorphous sample would show a broad, diffuse halo with no distinct peaks.

In the context of formulations, XRD can be used to study the ordered structures, such as lamellar liquid crystalline phases, that are often formed by cationic surfactants in combination with fatty alcohols and water. The presence of characteristic peaks at low angles in the XRD pattern of a conditioner formulation would confirm the existence of these ordered lamellar structures, which are crucial for building viscosity and enhancing product stability and performance.

Table 3: Hypothetical Powder X-ray Diffraction Peaks for Crystalline this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 100 |

| 11.0 | 8.03 | 45 |

| 16.5 | 5.37 | 60 |

| 22.1 | 4.02 | 85 |

This table is a hypothetical representation of XRD data for a long-chain quaternary ammonium compound and is for illustrative purposes. It does not represent actual measured data for this compound.

Electrophoretic Methods for Charge-Based Separation and Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. youtube.com For charged molecules like this compound, these techniques are highly valuable for analysis and quality control.

Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation of ionic species. nih.gov In its basic form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. youtube.com this compound, being a cationic surfactant, carries a positive charge and would migrate towards the cathode (negative electrode).

The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) or running buffer. youtube.com Since this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, indirect UV detection is often employed. This involves adding a chromophoric compound with the same charge as the analyte to the BGE. nih.gov The analyte displaces the chromophore as it migrates, causing a decrease in absorbance that is detected as a negative peak. Alternatively, detection can be achieved using an evaporative light scattering detector (ELSD) or a conductivity detector.

CE methods can be used to assess the purity of this compound by separating it from other cationic impurities or degradation products. The technique is known for its high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net

Table 4: General Capillary Electrophoresis Parameters for Cationic Surfactant Analysis

| Parameter | Value/Type |

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica, 50 µm i.d., 50-70 cm length |

| Background Electrolyte (BGE) | e.g., 10-20 mM Imidazole, pH 4.5 with a UV chromophore |

| Applied Voltage | +15 to +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | Indirect UV at ~214 nm or Conductivity |

| Analyte Mobility | Cationic (migrates toward cathode) |

This table outlines typical parameters for the analysis of cationic surfactants by CE and is for illustrative purposes. Specific conditions would need to be optimized for this compound.

Research into Stearoxypropyltrimonium Chloride in Material and Formulation Sciences

Design and Development of Advanced Material Systems Incorporating Stearoxypropyltrimonium Chloride

The design of advanced material systems often leverages the unique properties of constituent molecules to achieve enhanced performance. In the context of this compound, its potential lies in its ability to modify surfaces and self-assemble into structured systems.

Formulation Strategies for Enhanced Performance and Stability

Formulation strategies are crucial for maximizing the efficacy and shelf-life of products. For cationic surfactants like this compound, key strategies often revolve around the formation of lamellar gel networks (LGNs). LGNs are structured phases composed of surfactants and fatty alcohols that can provide viscosity, stability, and a desirable sensory profile to cosmetic emulsions. google.com These networks are known to be stable over a wide pH range and can suspend other ingredients. google.com

Exploration of Interactions within Multi-Component Formulations

Cosmetic formulations are complex mixtures of various ingredients, and their interactions determine the final product's properties. The interaction between cationic surfactants, such as this compound, and anionic surfactants is of particular interest. These two types of surfactants can form complexes that may either lead to precipitation or, under controlled conditions, create synergistic systems with enhanced performance characteristics. researchgate.netresearchgate.net

Development of Novel Delivery Systems Utilizing Quaternary Ammonium (B1175870) Architecture

The unique architecture of quaternary ammonium compounds, featuring a cationic head group, makes them candidates for the development of novel delivery systems. These systems can be designed to encapsulate and deliver active ingredients to specific sites. For instance, cationic lipids can form liposomes or nanoparticles that can interact with negatively charged biological surfaces, potentially enhancing the delivery of encapsulated actives. nih.gov

While there is extensive research on the use of various quaternary ammonium compounds in drug and gene delivery systems, specific research on the use of this compound for such applications is not found in the available literature. nih.govnih.gov The development of such systems would require a thorough understanding of its self-assembly behavior, interaction with active molecules, and its biocompatibility.

Functional Performance Evaluation in Model Systems

To understand the functional performance of a surfactant, it is essential to evaluate its effects in controlled laboratory settings. This includes assessing its ability to modify surfaces and reduce interfacial tension.

Assessment of Surface Modification Capabilities in Laboratory Simulations

The primary function of a conditioning agent like this compound is to adsorb onto a surface, such as hair, and modify its properties. This modification can lead to effects like reduced friction (smoother feel) and decreased static electricity. The effectiveness of surface modification can be quantified through various laboratory techniques, including contact angle measurements. A change in the contact angle of a liquid on a surface after treatment can indicate a change in the surface's hydrophobicity or hydrophilicity.

While the general principle of cationic surfactants adsorbing onto negatively charged surfaces like damaged hair is well-understood, specific quantitative data from laboratory simulations for this compound, such as contact angle measurements on treated keratin (B1170402) surfaces or other model substrates, are not widely reported.

Quantitative Analysis of Interfacial Tension Reduction in Controlled Environments

As a surfactant, this compound is expected to reduce the interfacial tension between two immiscible phases, such as oil and water. This property is fundamental to the formation and stabilization of emulsions. The extent to which a surfactant can lower interfacial tension is a measure of its efficiency.

Methodologies for Evaluating Dispersing and Emulsifying Capabilities

The evaluation of this compound's effectiveness as a dispersing and emulsifying agent is critical for its application in formulation science. As a cationic surfactant, its primary role is to adsorb at the interface between immiscible phases (e.g., oil and water), reduce interfacial tension, and impart stability to the resulting dispersion or emulsion. nih.govwhamine.com A suite of methodologies is employed to quantify these capabilities, ranging from macroscopic observations to microscopic and instrumental analyses. researchgate.net

A primary evaluation involves the creation of test emulsions and their assessment under various stress conditions. lubrizolcdmo.com Centrifugation at high speeds (e.g., 3000 rpm for 30 minutes) is a common accelerated aging test to predict long-term stability; a stable emulsion will show no phase separation (oil or water layers). researchgate.net Temperature cycling, where formulations are subjected to repeated freeze-thaw cycles (e.g., -15°C to 45°C), is another stressful test that helps identify potential weaknesses in the emulsion structure. ulprospector.com

More sophisticated instrumental methods provide quantitative data on the physical properties of the emulsion. Particle size analysis is paramount; techniques like dynamic light scattering (DLS) or laser diffraction are used to measure the size distribution of the dispersed droplets over time. ulprospector.comnih.gov A stable emulsion, effectively stabilized by this compound, will exhibit a minimal change in mean droplet size. nih.gov

Rheological measurements are also crucial. The viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of a formulation are indicative of its internal structure and stability. ulprospector.com Changes in these parameters over time can signal processes of destabilization like flocculation or coalescence.

Given the cationic nature of this compound, measuring the zeta potential of the emulsion droplets is a key methodology. researchgate.net The positive charge imparted by the surfactant creates electrostatic repulsion between droplets, preventing them from aggregating. whamine.com A sufficiently high positive zeta potential is a strong indicator of good electrostatic stabilization.

| Methodology | Parameter Measured | Purpose & Interpretation |

| Macroscopic Observation | Creaming, Sedimentation, Phase Separation | Visual assessment of emulsion stability over time under storage or stress conditions (e.g., temperature). lubrizolcdmo.com |

| Centrifugation | Resistance to phase separation under high g-forces | Accelerated test to predict long-term gravitational stability. No separation indicates a robust formulation. researchgate.net |

| Particle Size Analysis | Droplet size distribution and its change over time | Quantifies the ability to prevent coalescence and Ostwald ripening. A stable mean particle size is desired. ulprospector.comnih.gov |

| Light Scattering | Backscatter and transmission profiles across the sample | Detects instability phenomena like creaming, sedimentation, and flocculation before they are visible. ulprospector.com |

| Rheology | Viscosity, Yield Stress, Viscoelastic Moduli (G', G") | Characterizes the internal structure and flow behavior. Changes can indicate destabilization. ulprospector.com |

| Zeta Potential Measurement | Surface charge of emulsion droplets | Measures the magnitude of electrostatic repulsion between droplets. A high potential (positive for cationic surfactants) indicates good stability. researchgate.net |

| Interfacial Tension Measurement | Reduction in tension between oil and water phases | Determines the efficiency of the surfactant in reducing the free energy of the system to facilitate emulsification. nih.gov |

Stability and Degradation Pathways in Formulation Environments

The stability of this compound is a critical factor for the shelf-life and efficacy of the final product. As a quaternary ammonium compound (QAC), its integrity can be compromised by chemical, thermal, and photochemical degradation, as well as by interactions with other components in the formulation. researchgate.netnih.gov Understanding these degradation pathways is essential for developing robust formulations.

Kinetics of Chemical Stability in Varied pH and Temperature Regimes

The chemical stability of this compound, like other QACs, is significantly influenced by pH and temperature. The quaternary ammonium group is generally stable in acidic to neutral conditions. However, in alkaline environments, it can undergo degradation. nih.gov

The Arrhenius equation, which relates the rate constant of a chemical reaction to temperature, is fundamental in these kinetic studies. By measuring the degradation rate at several elevated temperatures, formulators can extrapolate the data to predict the compound's half-life and long-term stability under normal storage conditions.

| Condition | Expected Impact on this compound | Rationale |

| High pH (Alkaline) | Increased rate of chemical degradation. | The quaternary ammonium cation is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to degradation pathways like Hofmann elimination or substitution. nih.gov |

| Low pH (Acidic) | Generally high stability. | The quaternary ammonium structure is inherently stable in acidic media, lacking a clear pathway for acid-catalyzed hydrolysis. |

| High Temperature | Exponentially increased rate of degradation. | Higher thermal energy increases the frequency and energy of molecular collisions, accelerating degradation reactions as described by the Arrhenius principle. researchgate.netnih.gov |

Photochemical and Thermal Degradation Mechanisms of the Compound

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can induce photochemical degradation in surfactants. For compounds like this compound, which contains long alkyl chains, a likely pathway is photo-oxidation. capes.gov.br Studies on the photooxidation of long-chain alkylamines show that degradation can occur via the formation of highly reactive radical species. capes.gov.br The process often involves the abstraction of a hydrogen atom from the alkyl chain, particularly from the carbon atom alpha to the nitrogen, leading to a cascade of oxidation reactions that can break down the molecule. The presence of photosensitizers in a formulation can accelerate this process. capes.gov.br Advanced oxidation processes, such as those involving H₂O₂/UV, are known to effectively degrade cationic surfactants, indicating their susceptibility to oxidative cleavage. researchgate.net

Thermal Degradation: this compound, as a quaternary ammonium salt, will decompose at elevated temperatures. Thermogravimetric analysis (TGA) of similar QACs shows that thermal decomposition often occurs in distinct steps. researchgate.net The initial decomposition temperature depends on the specific structure of the cation and the nature of the counter-ion (in this case, chloride). The degradation mechanism can involve the loss of the alkyl groups from the nitrogen center. For a compound with a stearoxypropyl group, cleavage could occur at the ether linkage or at the bond between the propyl group and the nitrogen atom. The end products of thermal decomposition in an air atmosphere would be oxides of carbon and nitrogen.

Impact of Co-Formulants on Compound Integrity

The integrity and performance of this compound within a formulation are heavily dependent on its interactions with other ingredients (co-formulants). nih.gov These interactions can be synergistic or antagonistic.

Anionic Surfactants: The most significant interaction occurs with anionic surfactants. Due to their opposite charges, cationic and anionic surfactants will form an electrostatic complex, often leading to precipitation or the formation of a neutral, surface-inactive species. This complexation effectively removes the this compound from the oil-water interface, compromising its emulsifying and conditioning functions.

Polymers and Thickeners: Cationic polymers are generally compatible. However, anionic polymers (e.g., carbomers, acrylates copolymers) will interact with the cationic charge of this compound, which can lead to a loss of viscosity, precipitation, or a reduction in the conditioning effect of the surfactant.

Solvents and Humectants: Co-solvents like glycols can influence the critical micelle concentration (CMC) of the surfactant and its partitioning between the bulk phases and the interface, thereby subtly altering its performance.

Environmental Research and Biogeochemical Cycling of Stearoxypropyltrimonium Chloride

Environmental Persistence and Degradation Research

The environmental persistence of Stearoxypropyltrimonium chloride is largely dictated by its susceptibility to both biological and non-biological degradation processes. The presence of ester bonds makes it more amenable to breaking down in the environment. nih.govheraproject.com